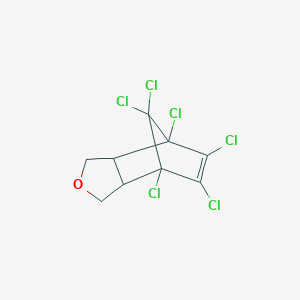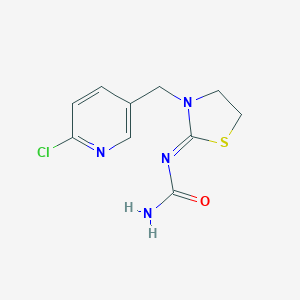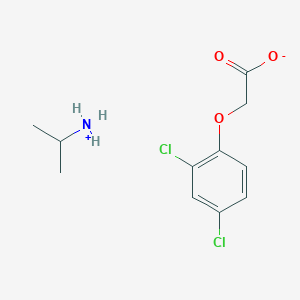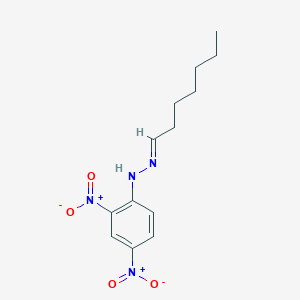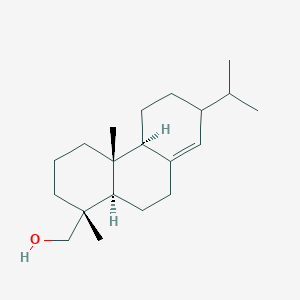
Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate, also known as AHMSA, is a chemical compound that has shown promising results in various scientific research applications. This compound is a derivative of 5-hydroxy-2-methoxybenzenesulphonate and has been synthesized using various methods.
作用機序
The mechanism of action of Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate is not fully understood. However, studies suggest that Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival.
生化学的および生理学的効果
Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate has been shown to have various biochemical and physiological effects. Studies have shown that Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate inhibits the growth of cancer cells by inducing apoptosis and inhibiting the Akt/mTOR pathway. Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
実験室実験の利点と制限
One of the significant advantages of using Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate in lab experiments is its potent antiproliferative effects against cancer cells. Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate also has low toxicity levels, making it a potential candidate for cancer therapy. However, one of the limitations of using Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate in lab experiments is its low solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate research. One of the directions is to explore the use of Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate in combination with other anticancer agents to enhance its antiproliferative effects. Another direction is to investigate the effect of Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate on cancer stem cells, which are known to be resistant to chemotherapy. Additionally, further studies are needed to understand the mechanism of action of Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate fully.
Conclusion:
In conclusion, Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate is a promising chemical compound that has shown potent antiproliferative effects against various cancer cell lines. Its low toxicity levels and potential as a cancer therapy candidate make it an attractive subject for further research. Future studies should focus on exploring its use in combination with other anticancer agents and investigating its effect on cancer stem cells.
合成法
Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate can be synthesized using different methods, including the reaction of 5-hydroxy-2-methoxybenzenesulphonate with p-anisoyl chloride and sodium hydroxide. Another method involves the reaction of 5-hydroxy-2-methoxybenzenesulphonate with p-anisic acid and sodium hydroxide. The resulting product is then treated with sodium hydroxide to obtain Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate.
科学的研究の応用
Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate has shown promising results in various scientific research applications. One of the significant applications of Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate is its use as a potential anticancer agent. Studies have shown that Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate has potent antiproliferative effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
sodium;4-hydroxy-5-(2-hydroxy-4-methoxybenzoyl)-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O8S.Na/c1-22-8-3-4-9(11(16)5-8)15(18)10-6-14(24(19,20)21)13(23-2)7-12(10)17;/h3-7,16-17H,1-2H3,(H,19,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZIBLPDGIARQC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NaO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate | |
CAS RN |
3121-60-6 |
Source


|
| Record name | Benzophenone-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-hydroxy-5-(2-hydroxy-p-anisoyl)-2-methoxybenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

